molecular formula C11H8N4O B15169282 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one CAS No. 651043-37-7

3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one

Cat. No.: B15169282
CAS No.: 651043-37-7
M. Wt: 212.21 g/mol
InChI Key: JVGVQJKCOIAAAN-UHFFFAOYSA-N
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Description

3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one: is a heterocyclic compound that features a fused diazepine and quinoxaline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the diazepine ring.

    Diazepine: A compound with a similar diazepine ring but without the quinoxaline moiety.

    Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely known for their use as anxiolytics and sedatives.

Uniqueness: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is unique due to its fused ring system, which combines the structural features of both quinoxaline and diazepine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

651043-37-7

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

3,4-dihydro-[1,4]diazepino[6,5-b]quinoxalin-5-one

InChI

InChI=1S/C11H8N4O/c16-11-9-10(12-5-6-13-11)15-8-4-2-1-3-7(8)14-9/h1-5H,6H2,(H,13,16)

InChI Key

JVGVQJKCOIAAAN-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=NC3=CC=CC=C3N=C2C(=O)N1

Origin of Product

United States

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